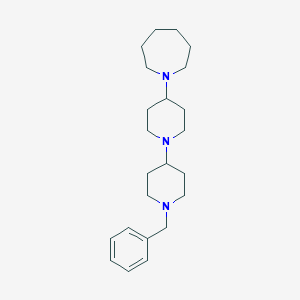
4-(azepan-1-yl)-1'-benzyl-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1’-Benzyl-1,4’-bipiperidin-4-yl)azepane is a complex organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to a bipiperidine structure, which is further connected to an azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1’-Benzyl-1,4’-bipiperidin-4-yl)azepane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Bipiperidine Intermediate: The initial step involves the synthesis of the bipiperidine intermediate. This can be achieved through the reaction of piperidine with benzyl chloride under basic conditions to form N-benzylpiperidine.
Coupling with Azepane: The N-benzylpiperidine is then coupled with azepane using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography to obtain pure 1-(1’-Benzyl-1,4’-bipiperidin-4-yl)azepane.
Industrial Production Methods
In an industrial setting, the production of 1-(1’-Benzyl-1,4’-bipiperidin-4-yl)azepane may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
1-(1’-Benzyl-1,4’-bipiperidin-4-yl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted products with different functional groups replacing the benzyl group.
Aplicaciones Científicas De Investigación
1-(1’-Benzyl-1,4’-bipiperidin-4-yl)azepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(1’-Benzyl-1,4’-bipiperidin-4-yl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzylpiperidin-4-yl: A simpler derivative with similar structural features.
1-Benzyl-1H-pyrazole-4-carboxylic acid: Another benzyl-substituted compound with different functional groups.
Benzyl 4-hydroxy-1-piperidinecarboxylate: A related compound with a hydroxyl group.
Uniqueness
1-(1’-Benzyl-1,4’-bipiperidin-4-yl)azepane is unique due to its combination of a bipiperidine structure with an azepane ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H37N3 |
|---|---|
Peso molecular |
355.6 g/mol |
Nombre IUPAC |
1-[1-(1-benzylpiperidin-4-yl)piperidin-4-yl]azepane |
InChI |
InChI=1S/C23H37N3/c1-2-7-15-25(14-6-1)23-12-18-26(19-13-23)22-10-16-24(17-11-22)20-21-8-4-3-5-9-21/h3-5,8-9,22-23H,1-2,6-7,10-20H2 |
Clave InChI |
PPTICESUZMXBJZ-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
SMILES canónico |
C1CCCN(CC1)C2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


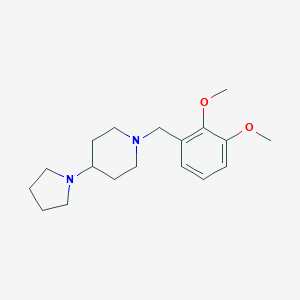

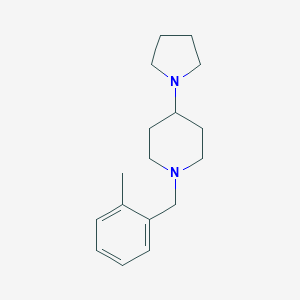
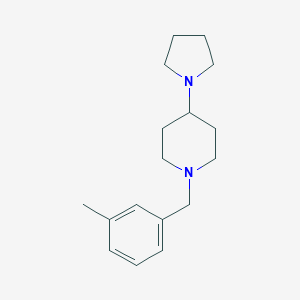
![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)
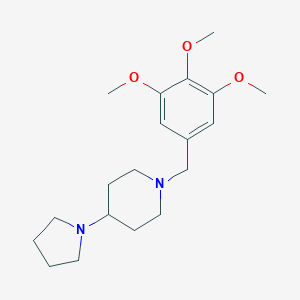
![3-{[4-(1-PYRROLIDINYL)PIPERIDINO]METHYL}-1H-INDOLE](/img/structure/B246968.png)
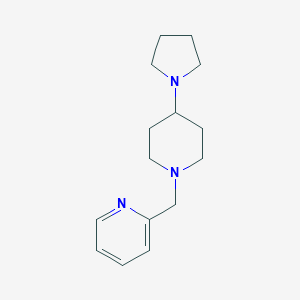
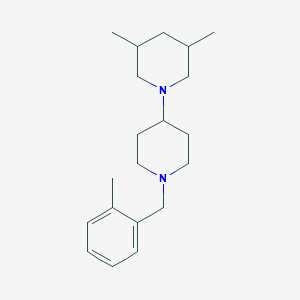
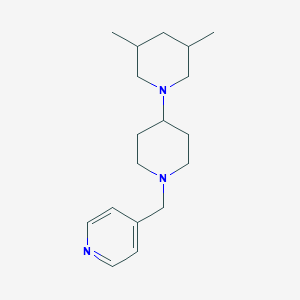
![(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B246977.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B246979.png)
![1-(2-Fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246980.png)
![2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B246982.png)
